Product packaging for Dimethyl-5-oxazolone(Cat. No.:CAS No. 89323-90-0)

Dimethyl-5-oxazolone

Cat. No.: B13951017
CAS No.: 89323-90-0
M. Wt: 113.11 g/mol
InChI Key: SNDSTONKOZQHGP-UHFFFAOYSA-N
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Description

2-Vinyl-4,4-dimethyl-5-oxazolone (VDM) is a highly versatile heterocyclic monomer that serves as a critical building block in advanced materials research and polymer science. Its unique reactive azlactone ring and polymerizable vinyl group make it a valuable precursor for creating functionalized polymers with tailored properties. In polymer science, VDM is a key substrate in controlled radical polymerization techniques, such as Cu(0)-RDRP, for synthesizing well-defined oligomers and polymers . The pendant oxazolone rings on these polymers can be selectively ring-opened by amines, allowing for post-polymerization modification to introduce a wide range of functional groups, such as cationic or lipid moieties . This capability is exploited in the development of antimicrobial materials screening platforms, where lipidated oligomers of VDM have demonstrated significant antimicrobial and antifungal activity, particularly against Cryptococcus neoformans . Beyond biomedical applications, oxazolone derivatives are investigated for their photochemical properties. They function effectively as photosensitizers in visible light-induced radical polymerization systems when combined with co-initiators like borate salts . The absorption characteristics of these dyes are compatible with solid-state lasers, making them suitable for applications in photopolymerization, nanotechnology, and optics . Additionally, the oxazolone core is of significant interest in origin-of-life and prebiotic chemistry studies. Research indicates that oxazolones can act as key intermediates in non-enzymatic peptide bond formation, facilitating peptide chain extension in aqueous microdroplets and providing a potential pathway to homochiral polypeptides . This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B13951017 Dimethyl-5-oxazolone CAS No. 89323-90-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89323-90-0

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

2,4-dimethyl-2H-1,3-oxazol-5-one

InChI

InChI=1S/C5H7NO2/c1-3-5(7)8-4(2)6-3/h4H,1-2H3

InChI Key

SNDSTONKOZQHGP-UHFFFAOYSA-N

Canonical SMILES

CC1N=C(C(=O)O1)C

Origin of Product

United States

Synthetic Methodologies for Dimethyl 5 Oxazolone and Analogs

Classical and Modified Erlenmeyer-Plöchl Reactions

The Erlenmeyer-Plöchl reaction traditionally involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a base, typically sodium acetate (B1210297). jocpr.comrsc.orglookchem.com The initial step is the cyclization of the N-acylglycine to form the oxazolone (B7731731) ring, which then undergoes condensation with the carbonyl compound. biointerfaceresearch.comrsc.org This foundational method has been the subject of extensive optimization and modification to improve yields, shorten reaction times, and broaden its applicability.

The choice of solvent and base is critical in the Erlenmeyer-Plöchl reaction. While the classical approach often uses a stoichiometric amount of sodium acetate with acetic anhydride acting as both a reagent and solvent, various other systems have been explored to enhance reaction efficiency. lookchem.com Solvents such as benzene (B151609) or toluene (B28343) have been employed in reactions using a combination of neutral alumina (B75360) and boric acid to facilitate the cyclodehydration-condensation process. biointerfaceresearch.com

Optimization studies have compared the efficacy of different organic bases against the traditional sodium acetate. lookchem.com Stronger organic bases like diisopropylethylamine (DIPEA), triethylamine (B128534) (TEA), and 4-(dimethylamino)pyridine (DMAP) can lead to faster reactions, though they may also promote side reactions. lookchem.com A key finding is that in the presence of a suitable solvent, sodium acetate can be used in catalytic amounts rather than stoichiometric quantities, which represents a significant process improvement. lookchem.com Further optimization has shown that a green solvent system, such as a combination of water and polyethylene (B3416737) glycol (PEG-400), can provide excellent yields when used with sodium acetate at reflux conditions. heteroletters.org

Table 1: Optimization of Solvent for Azlactone Synthesis heteroletters.org
EntrySolventTime (h)Yield (%)
1Water565
2Ethanol (B145695)475
3Methanol (B129727)470
4PEG-400385
5Water-PEG-400 (2:1)295
6Water-PEG-400 (1:1)390
7Water-PEG-400 (1:2)388

In line with the principles of green chemistry, numerous modifications to the Erlenmeyer-Plöchl reaction have been developed to reduce environmental impact. These methods often involve solvent-free conditions, microwave or ultrasound irradiation, and the use of environmentally benign catalysts. lidsen.combiointerfaceresearch.comheteroletters.org

Microwave-assisted synthesis, for example, can produce oxazolones in high yields (70-75%) within minutes without any catalyst, using only hippuric acid, an aryl aldehyde, and acetic anhydride. biointerfaceresearch.com Another approach employs ultrasound irradiation at 35 KHz in conjunction with a green catalyst, zinc acetate dihydrate (Zn(OCOCH3)2·2H2O), to synthesize oxazolones in very high yields with short reaction times (4 to 8 minutes). lidsen.com This method is noted for being energy-efficient and economically feasible. lidsen.com

Solvent-free approaches are particularly attractive. The use of a basic ionic liquid, 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), as both a catalyst and reaction medium allows the reaction to proceed at room temperature with good yields and the advantage of catalyst reusability. jocpr.com Similarly, solid catalysts like dodecatungstophosphoric acid under microwave irradiation provide a solvent-free route with high yields and simple work-up procedures. nih.gov

Table 2: Comparison of Green Synthesis Methods for Oxazolones
MethodCatalyst/MediumConditionsYield (%)Reference
UltrasoundZn(OCOCH3)2·2H2O35 KHz, 4-8 minHigh lidsen.com
MicrowaveNone2450 MHz, 4-5 min70-75 biointerfaceresearch.com
Microwave (Solvent-free)Palladium(II) acetateHeatNot specified biointerfaceresearch.com
Conventional (Green Solvent)Sodium Acetate / Water-PEG-400Reflux, 2h95 heteroletters.org
Solvent-free[bmIm]OH (Ionic Liquid)Room Temp, 90 min71 (for 3a) jocpr.com
Solvent-free (Microwave)Dodecatungstophosphoric acidMicrowaveHigh nih.gov

Multicomponent Reaction (MCR) Strategies for Oxazolone Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules like oxazolones. frontiersin.org This approach aligns with the principles of atom and step economy, making it a powerful tool in modern organic synthesis. d-nb.info

One-pot syntheses of oxazolones streamline the process by avoiding the isolation of intermediates. An innovative approach uses the Vilsmeier reagent, which facilitates the N-acylation of glycine (B1666218) and subsequent cyclodehydration to the oxazolone in a single pot. academie-sciences.fracademie-sciences.fr This method can be extended to a three-component reaction by including an aldehyde to directly form the final Erlenmeyer azlactone. academie-sciences.fr

Another green one-pot method involves the reaction of hippuric acid and various aldehydes in a water-polyethylene glycol (PEG-400) solvent system, catalyzed by sodium acetate. heteroletters.org This technique provides good to excellent yields (90-98%) and simplifies the procedure significantly. heteroletters.org The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) has also been developed for the one-pot preparation of oxazol-5(4H)-ones from amino acids in aqueous solvents. researchgate.net

Mechanochemical synthesis, which involves inducing reactions by grinding solid reactants, represents a significant advancement in green chemistry. rsc.orgnih.gov This solvent-free technique has been successfully applied to the multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones. d-nb.infonih.gov The process involves the simple grinding of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate in a mortar and pestle, with a few drops of acetic anhydride. d-nb.info This method is environmentally friendly, requires no heating, and features a simple work-up, resulting in excellent yields and high purity. d-nb.infonih.gov The efficiency of this method is sometimes assessed using a "yield economy" [YE] metric, which highlights its superiority over conventional solution-phase techniques. d-nb.info

Table 3: Mechanochemical (Grinding) vs. Conventional Synthesis of Azlactones d-nb.info
Aldehyde Ar GroupGrinding MethodConventional Method
Time (min)Yield (%)Time (h)Yield (%)
C6H5592280
4-ClC6H4795285
4-NO2C6H41090188
4-CH3OC6H4594382
4-(CH3)2NC6H41585470

Catalytic Systems in Dimethyl-5-oxazolone Synthesis

The evolution of the Erlenmeyer-Plöchl reaction and other oxazolone syntheses is closely linked to the development of new catalytic systems. lidsen.com While sodium acetate is the classical catalyst, a vast array of more efficient and environmentally friendly alternatives have been reported. lidsen.comjocpr.com

These catalysts can be broadly categorized:

Simple Salts and Bases: Besides sodium acetate, other salts like calcium acetate have been used, often under microwave conditions. lidsen.comnih.gov Organic bases such as DIPEA and TEA have also been evaluated as replacements for sodium acetate. lookchem.com

Lewis Acids: Various Lewis acids have proven to be effective catalysts. These include ytterbium(III) triflate [Yb(OTf)3], bismuth(III) salts, and zinc acetate. lidsen.comnih.govacs.org

Solid Acid and Heterogeneous Catalysts: To simplify purification and catalyst recovery, solid catalysts are often employed. Examples include Montmorillonite K-10 clay, nano-sphere SiO2, nano Fe2O3, KF-Al2O3, and heteropolyacids like dodecatungstophosphoric acid (H3PW12O40). lidsen.combiointerfaceresearch.comnih.gov These are often used in solvent-free or microwave-assisted reactions. biointerfaceresearch.comnih.gov

Ionic Liquids: Ionic liquids have emerged as green catalyst-solvent systems. Basic functionalized ionic liquids like [bmIm]OH and polyoxometalate-based ionic liquids such as [bmim]3PW12O40 have been used effectively. lidsen.comjocpr.com

Organocatalysts: In some variations, organocatalysts are employed to promote the reaction under mild conditions.

The selection of a catalyst is often tailored to the specific synthetic strategy, whether it be a classical solvent-based approach, a green modification, or a multicomponent reaction. lidsen.comlookchem.comheteroletters.org

Table 4: Selected Catalytic Systems for Oxazolone Synthesis
CatalystTypeReaction ConditionsKey AdvantagesReference
Sodium Acetate (AcONa)Simple BaseConventional heating, Ac2OClassical, well-established biointerfaceresearch.comlookchem.com
Zn(OCOCH3)2·2H2OLewis AcidUltrasonicationGreen, energy-efficient, high yield lidsen.com
Ytterbium(III) triflate [Yb(OTf)3]Lewis AcidSolvent-freeEfficient under solvent-free conditions lidsen.comnih.gov
Bismuth(III) Acetate [Bi(OAc)3]Lewis AcidConventionalEnvironmentally benign Lewis acid acs.org
[bmIm]OHIonic LiquidSolvent-free, Room Temp.Green, reusable catalyst, mild conditions jocpr.com
Montmorillonite K-10Solid AcidConventional / MicrowaveHeterogeneous, reusable lidsen.com
Dodecatungstophosphoric acidSolid AcidSolvent-free, MicrowaveEnvironmentally benign, high yield biointerfaceresearch.comnih.gov
Diisopropylethylamine (DIPEA)Organic BaseConventionalFast reaction rates lookchem.com

Acid Catalysis (e.g., Lewis Acids)

Lewis acid catalysis is a significant method for synthesizing oxazolone derivatives. The activation of the carbonyl group in unsaturated oxazolones by a Lewis acid imparts an electrophilic character to the β-carbon, which can lead to the formation of a key cationic intermediate. unirioja.es This activation is crucial for subsequent reactions. For instance, the reaction between cyclopentadiene (B3395910) and (Z)-2-phenyl-4-arylidene-5(4H)-oxazolones can be modulated by using different aluminum-based Lewis acids to yield either [4+2] or [4+3] cycloaddition products. unirioja.es Specifically, the use of AlClEt2, AlMe3, SnCl4, or TiCl4 favors the formation of [4+2] cycloadducts. unirioja.es

The choice of Lewis acid can also influence the reaction pathway in the synthesis of 5-oxazolone derivatives from tert-butyl isocyanoacetate. rsc.org While B(C₆F₅)₃ leads to a classic Lewis acid–isocyanate adduct, gallium and indium Lewis acids promote cyclization to yield 5(4H)-oxazolone derivatives. rsc.org The reaction mechanism is thought to begin with the coordination of the isocyanoacetate to the Lewis acid. rsc.org Density functional theory (DFT) calculations have been employed to study the molecular mechanisms of Lewis acid-catalyzed reactions between aryliden-5(4H)-oxazolone and cyclopentadiene, revealing that the Lewis acid can interact with either the carbonyl or carboxyl oxygen atoms to direct the reaction towards [4+2] or [4+3] cycloadducts, respectively. nih.gov

Furthermore, the photocycloaddition of (Z)-4-aryliden-5(4H)-oxazolones can be controlled by the addition of a Lewis acid like BF₃·OEt₂ in the presence of a photosensitizer, leading to the stereoselective formation of δ-1,2-diaminotruxinic acids. csic.esrsc.org

Base Catalysis (e.g., Sodium Acetate)

Base catalysis, particularly using sodium acetate, is a cornerstone of oxazolone synthesis, most notably in the Erlenmeyer-Plöchl reaction. This classic method involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid, in the presence of acetic anhydride and a weak base like sodium acetate. biointerfaceresearch.comhivnursing.netd-nb.info The reaction proceeds through the initial cyclization of the N-acylglycine followed by a Perkin condensation to generate the azlactone. biointerfaceresearch.com

This methodology has been widely applied for the synthesis of a variety of 4-arylidene-2-phenyl-5(4H)-oxazolones. d-nb.infoajol.infoijceronline.com The process is often carried out by heating a mixture of the aldehyde, hippuric acid, sodium acetate, and acetic anhydride. ijceronline.comcsic.es A mechanochemical, solvent-free approach has also been developed, where glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate are ground together with a few drops of acetic anhydride, offering an environmentally friendly alternative with high yields. d-nb.info

Sodium acetate is also employed in the synthesis of bis-oxazolone derivatives. For example, (Z,Z')-2,2'-diphenyl-4,4'-o-phenylenedimethylene-bis-[5(4H,4'H)-oxazolone] is prepared by heating benzene-1,2-dicarboxaldehyde with N-benzoylglycine, anhydrous sodium acetate, and acetic anhydride. csic.es Similarly, the reaction of oxazolone with p-phenylenediamine (B122844) in glacial acetic acid containing fused sodium acetate can yield bis-imidazolone derivatives. cup.edu.cn

The following table summarizes representative examples of base-catalyzed oxazolone synthesis:

ReactantsCatalyst/ReagentsProductYield (%)Reference
Glycine, Aromatic Aldehyde, Benzoyl ChlorideSodium Acetate, Acetic Anhydride, Ethanol/MethanolMono-Bis oxazolone- hivnursing.net
Hippuric Acid, Aromatic AldehydeSodium Acetate, Acetic Anhydride4-Arylidene-2-phenyl-5(4H)-oxazolone- ijceronline.com
Glycine, Aromatic Aldehyde, Benzoyl ChlorideFused Sodium Acetate, Acetic Anhydride4-Arylidene-2-phenyl-5(4H)-oxazoloneExcellent d-nb.info
Benzene-1,2-dicarboxaldehyde, N-BenzoylglycineAnhydrous Sodium Acetate, Acetic Anhydride(Z,Z')-2,2'-diphenyl-4,4'-o-phenylenedimethylene-bis-[5(4H,4'H)-oxazolone]42 csic.es

Transition Metal Catalysis (e.g., Palladium)

Palladium catalysis offers sophisticated routes to various oxazolone structures. One prominent method involves the reaction of β,β-dibromoenamides with boronic acids, catalyzed by a Pd(0) complex. organic-chemistry.orgacs.org This reaction can lead to either 2-oxazolones or α-aminoketones depending on the reaction conditions and substituents. The mechanism involves an intermolecular Suzuki-Miyaura cross-coupling followed by an intramolecular C-O coupling. organic-chemistry.orgacs.org

Another palladium-catalyzed approach is the intramolecular cyclization of N-alkynyl alkyloxycarbamates. organic-chemistry.orgacs.orgnih.gov Using a Pd(PPh₃)₄ catalyst in the presence of CuCl₂ or CuBr₂, this reaction efficiently produces 4-halo-oxazolones, which are valuable precursors for further functionalization via cross-coupling reactions. acs.orgnih.gov

Palladium(II) acetate has been used to catalyze the synthesis of 2-phenyl-5(4H)-oxazolones from hippuric acid and aryl halides in a solvent-free method. researchgate.net Furthermore, palladium complexes can serve as templates to direct the stereoselective [2+2] photocycloaddition of (Z)-4-arylidene-2-aryl-5(4H)-oxazolones, leading to 1,3-diaminotruxillic derivatives with high regio- and stereoselectivity. beilstein-journals.org The reaction of 4-((Z)-arylidene)-2-(E)-styryl-5(4H)-oxazolones with Pd(OAc)₂ results in ortho-palladation and the formation of dinuclear complexes that, upon irradiation, undergo photocycloaddition. beilstein-journals.org

The table below highlights key palladium-catalyzed syntheses of oxazolones:

Starting Material(s)Catalyst/ReagentsProductKey FeaturesReference(s)
β,β-Dibromoenamides, Boronic AcidsPd(0) catalyst, K₃PO₄/Et₃N2-OxazolonesProceeds via Suzuki-Miyaura and intramolecular C-O coupling organic-chemistry.orgacs.org
N-alkynyl alkyloxycarbamatesPd(PPh₃)₄, CuCl₂ or CuBr₂4-Halo-oxazolonesMild, rapid, and efficient synthesis of halo-functionalized oxazolones acs.orgnih.gov
Hippuric acid, Aryl halidesPalladium(II) acetate2-Phenyl-5(4H)-oxazolonesSolvent-free synthesis method researchgate.net
4-((Z)-arylidene)-2-(E)-styryl-5(4H)-oxazolonesPd(OAc)₂ortho-Palladated dinuclear complexesTemplate for stereoselective [2+2] photocycloaddition beilstein-journals.org

Metal Oxide Catalysis (e.g., Zinc Oxide, Alumina-Boric Acid)

Metal oxides serve as efficient and often reusable catalysts for the synthesis of oxazolones. Zinc oxide (ZnO) has been demonstrated as an effective catalyst for the synthesis of 4-arylmethylidene-2-phenyl-5(4H)-oxazolone derivatives. scialert.netglobalresearchonline.netscialert.net This method involves the condensation of aromatic aldehydes and hippuric acid in the presence of a catalytic amount of ZnO and acetic anhydride in ethanol at room temperature. scialert.netscialert.netresearchgate.net The reaction is generally rapid, with high yields of the desired products. scialert.net This ZnO-catalyzed approach has been used to synthesize a series of 4-aryl methylidene-2-phenyl/methyl-5-(4H)-oxazolone derivatives. researchgate.netresearchgate.net

Another effective catalytic system involves a combination of neutral alumina (Al₂O₃) and boric acid (H₃BO₃). The condensation of various aromatic aldehydes with hippuric acid can be carried out in a refluxing benzene or toluene solution using a 1:1 weight ratio of neutral alumina and boric acid in the presence of acetic anhydride. biointerfaceresearch.com This method yields 4-arylidene-2-phenyl oxazole-5(4H)-ones in high yields (80-90%), and the solid Al₂O₃-H₃BO₃ combination can be removed by simple filtration and potentially reused. biointerfaceresearch.com Boric acid has also been noted as a catalyst in other multicomponent reactions for synthesizing related heterocyclic compounds. researchgate.net The use of alumina-boric acid involves calcining alumina hydrate (B1144303) with boric acid at high temperatures to enhance its catalytic properties. ijersonline.org

The following table provides an overview of metal oxide-catalyzed synthesis of oxazolones:

ReactantsCatalystSolvent/ConditionsProductYieldReference(s)
Araldehydes, Hippuric Acid, Acetic AnhydrideZinc Oxide (ZnO)Ethyl Alcohol, Room Temperature4-Arylmethylidene-2-phenyl-5(4H)-oxazolonesExcellent scialert.netscialert.net
Aromatic Ketones, Hippuric Acid, Acetic AnhydrideZinc Oxide (ZnO)Ethyl Alcohol, HeatingOxazolone Derivatives- globalresearchonline.net
Aldehydes, N-benzoyl/N-acetyl glycine, Acetic AnhydrideZinc Oxide (ZnO)Ethanol, Room Temperature4-Aryl methylidene-2-phenyl/methyl-5-(4H)-oxazolone- researchgate.netresearchgate.net
Aromatic Aldehydes, Hippuric Acid, Acetic AnhydrideNeutral Alumina-Boric Acid (1:1)Benzene or Toluene, Reflux4-Arylidene-2-phenyl oxazole-5(4H)-ones80-90% biointerfaceresearch.com

Advanced Synthetic Routes to Specific this compound Architectures

Beyond general catalytic methods, specific synthetic strategies have been developed to construct more complex oxazolone-based structures, such as those containing vinyl functionalities or bis-oxazolone motifs.

Synthesis of Vinyl-functionalized Oxazolones (e.g., 2-Vinyl-4,4-dimethyl-5-oxazolone)

Vinyl-functionalized oxazolones, particularly 2-vinyl-4,4-dimethyl-5-oxazolone (VDMO), are important monomers for creating reactive polymers. google.comacs.orgscite.ai These polymers can be synthesized with controlled architecture and narrow polydispersity using techniques like nitroxide-mediated living free radical polymerization (LFRP). google.comacs.orgresearcher.life This process allows for the creation of homopolymers or copolymers of VDMO. google.comacs.org

The controlled radical polymerization of VDMO has also been investigated using copper-mediated atom transfer radical polymerization (ATRP). colab.wsresearchgate.net The choice of ligand and its concentration relative to the copper catalyst are crucial for achieving controlled polymerization and high monomer conversion. colab.wsresearchgate.net For instance, using an excess of a linear amine ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) relative to the CuBr catalyst can lead to increased monomer conversion. colab.wsresearchgate.net

These polymerization techniques enable the synthesis of well-defined statistical and block copolymers containing VDMO units, which can be further modified through nucleophilic ring-opening of the oxazolone ring. acs.orgresearcher.lifersc.org Additionally, olefin cross-metathesis catalyzed by ruthenium-based complexes has been developed for coupling vinyl-functionalized oxazoles with various olefinic partners, offering a route to a wide range of biologically active compounds. nih.gov

The following table summarizes advanced synthetic routes for vinyl-functionalized oxazolones:

Synthetic MethodMonomer(s)Key FeaturesResulting ArchitectureReference(s)
Nitroxide-Mediated Living Free Radical Polymerization (LFRP)2-Vinyl-4,4-dimethyl-5-oxazolone (VDMO)Controlled molecular weight, low polydispersityHomopolymers and copolymers google.comacs.orgresearcher.life
Copper-Mediated Atom Transfer Radical Polymerization (ATRP)2-Vinyl-4,4-dimethyl-5-oxazolone (VDMO)Ligand concentration is critical for controlMacroinitiators for block copolymers colab.wsresearchgate.net
Thiol-Michael Addition "Click" ChemistryVinyl azlactone (VDM)Quantitative "clicking" onto a polymer chain endOxazolone end-functional polymers rsc.org
Olefin Cross-Metathesis2- and 4-Vinyl-functionalized oxazolesGood to excellent yields, high stereoselectivityCoupled olefinic structures nih.gov

Preparation of Bis-oxazolone Derivatives

The synthesis of bis-oxazolone derivatives involves creating molecules with two oxazolone rings, which can act as cross-linking agents or precursors to more complex structures. A general method for preparing these compounds is the ring-closure of N,N'-diacylbis-(α-amino acids) using a dehydrating agent like acetic anhydride. acs.org

A common approach involves the Erlenmeyer reaction, where a bis-benzaldehyde is reacted with an N-acylglycine. For example, reacting two moles of 3-hydroxybenzaldehyde (B18108) with an appropriate linker followed by condensation with (4-bromobenzoyl)glycine in the presence of fused sodium acetate, acetic anhydride, and a catalytic amount of ZnCl₂ can yield bis-oxazolones. ajol.info Similarly, aromatic unsaturated 4,4'-bis-[5(4H)-oxazolones] have been prepared by reacting dicarboxaldehydes (e.g., benzene-1,2-dicarboxaldehyde or benzene-1,3-dicarboxaldehyde) with N-benzoylglycine, anhydrous sodium acetate, and acetic anhydride under heating. csic.es These bis-oxazolones can be further modified, for instance, by reaction with aromatic amines to produce bis-benzamide and bis-imidazolone derivatives. ajol.info

The following table details methods for preparing bis-oxazolone derivatives:

ReactantsReagents/CatalystProductKey FeaturesReference(s)
N,N'-Diacylbis-(α-amino acids)Acetic Anhydride2,2'-Bis-[5(4H)-oxazolones]General method for ring-closure acs.org
Benzene-1,2-dicarboxaldehyde, N-BenzoylglycineAnhydrous Sodium Acetate, Acetic Anhydride(Z,Z')-2,2'-diphenyl-4,4'-o-phenylenedimethylene-bis-[5(4H,4'H)-oxazolone]Synthesis of aromatic unsaturated 4,4'-bis-oxazolones csic.es
3,3'-(ethane-1,2-diylbis(oxy))dibenzaldehyde, (4-bromobenzoyl)glycineFused Sodium Acetate, Acetic Anhydride, ZnCl₂Bis-oxazoloneModified Erlenmeyer reaction ajol.info
Oxazolone, p-PhenylenediamineGlacial Acetic Acid, Fused Sodium AcetateBis-imidazoloneReaction of a pre-formed oxazolone to create a bis-heterocycle cup.edu.cn

Stereoselective Synthesis Considerations and Chiral Pool Applications

The introduction of stereocenters in the synthesis of this compound analogs is a critical aspect for their application in fields such as drug discovery and materials science. Stereoselective synthesis, in this context, primarily involves two strategic approaches: the use of chiral starting materials derived from the "chiral pool" and the temporary incorporation of chiral auxiliaries to direct the stereochemical outcome of a reaction.

A predominant and efficient strategy for obtaining enantiomerically pure oxazolone derivatives is to begin with a starting material that is already chiral. The natural chiral pool, which consists of readily available and inexpensive enantiopure compounds like amino acids and terpenes, serves as an excellent source for such precursors. nih.govresearchgate.net This approach allows for the transfer of existing stereochemical information from the starting material to the final product. nih.gov

A direct application of the chiral pool concept is exemplified in the synthesis of complex oxazolone structures. For example, a chiral amino acid precursor was used to produce 2-BOC-(3S,4S)-statyl-4,4-dimethyl-5-oxazolone. google.com This synthesis underscores how the stereocenters of the amino acid are incorporated into the final oxazolone product. The general principle involves the cyclization of an N-acyl amino acid, where the amino acid itself is enantiomerically pure.

Another key strategy in stereoselective synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemistry of subsequent reactions. After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org While not a direct synthesis of the core oxazolone ring, this method is crucial for creating chiral centers at other positions of an oxazolone-containing molecule.

The "SuperQuat" family of chiral auxiliaries, which are 4-substituted 5,5-dimethyloxazolidine-2-ones, are particularly noteworthy due to their structural similarity to the target compound class. rsc.org These were developed as an improvement on the widely used Evans auxiliaries. The key feature is the gem-dimethyl substitution at the C5 position of the oxazolidinone ring. This substitution has two significant effects: it creates a conformational bias in an adjacent C4-substituent, leading to enhanced diastereofacial selectivity in reactions, and it sterically hinders nucleophilic attack at the endocyclic carbonyl, which facilitates the cleavage and recycling of the auxiliary. rsc.org The principles demonstrated by these auxiliaries in controlling the formation of new stereocenters are directly applicable to the design of stereoselective syntheses for analogs of this compound.

The following tables provide examples of how chiral precursors and auxiliaries influence the stereochemical outcome of reactions to produce chiral molecules.

Table 1: Diastereoselective Synthesis of Chiral Oxazolidinones from Amino Acid Precursors
Starting Amino Acid (Chiral Pool)Resulting Chiral AuxiliaryKey Reaction StepsOverall YieldReference
L-Phenylalanine(4S)-4-Benzyl-5,5-diethyloxazolidin-2-oneAsymmetric etherification, Boc protection, Grignard reaction, Cyclization50-60% nih.gov
L-Alanine(4S)-4-Methyl-5,5-diethyloxazolidin-2-one
L-Valine(4S)-4-Isopropyl-5,5-diethyloxazolidin-2-one
L-Leucine(4S)-4-Isobutyl-5,5-diethyloxazolidin-2-one
Table 2: Dynamic Kinetic Resolution of Oxazolones Catalyzed by a Chiral Tetrapeptide
Oxazolone Substrate (Derived from)ProductConversion (%)Enantiomeric Ratio (er)Reference
PhenylalanineMethyl N-benzoyl-phenylalaninate8995:5 acs.org
TyrosineMethyl N-benzoyl-tyrosinate9998:2
LeucineMethyl N-benzoyl-leucinate9993:7

Reactivity and Mechanistic Investigations of Dimethyl 5 Oxazolone

Ring-Opening Reactions and Pathways

Ring-opening reactions are a prominent feature of dimethyl-5-oxazolone chemistry, providing pathways to a variety of functionalized acyclic molecules. ingentaconnect.comresearchgate.net These reactions are typically initiated by the attack of a nucleophile on the electrophilic centers of the oxazolone (B7731731) ring. researchgate.netgoogle.com

The C-5 carbonyl group is a primary site for nucleophilic attack due to its electrophilic nature. vulcanchem.com This pathway leads to the cleavage of the acyl-oxygen bond and the formation of N-acylamino acid derivatives. biointerfaceresearch.com

In the presence of water, this compound undergoes hydrolysis to yield N-acylamino acids. biointerfaceresearch.comresearchgate.net This reaction involves the nucleophilic attack of a water molecule on the C-5 carbonyl carbon. researchgate.net The process can be promoted by acidic conditions, which activate the carbonyl group toward nucleophilic attack. researchgate.net The initial attack leads to a tetrahedral intermediate, which then collapses, cleaving the C-O bond of the ring and resulting in the formation of the corresponding N-acylamino acid. biointerfaceresearch.comresearchgate.net

A proposed mechanism for the acid-promoted hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the C-5 carbon. A water molecule then attacks this activated carbon, followed by a proton transfer and ring cleavage to generate the final N-acyl-α-amino acid product. researchgate.net

The reaction of this compound with alcohols, known as alcoholysis, results in the formation of N-acylamino acid esters. researchgate.netacs.org This reaction is a versatile method for the synthesis of these esters, which are valuable intermediates in organic synthesis. csic.es The alcoholysis can be catalyzed by bases such as sodium methoxide, potassium hydroxide (B78521), or triethylamine (B128534), as well as by Lewis acids. csic.es The reaction proceeds through the nucleophilic attack of the alcohol on the C-5 carbonyl group, leading to the opening of the oxazolone ring. acs.orgcsic.es The choice of alcohol and catalyst can influence the reaction rate and yield. For instance, the use of mercury(II) acetate (B1210297) in methanol (B129727) has been shown to efficiently cleave the oxazolone ring to produce methyl N-benzoylamino-3-arylacrylates. csic.es

The dynamic kinetic resolution of oxazolones through enantioselective alcoholysis is a significant application of this reaction, providing access to enantiomerically enriched α-amino acid derivatives. acs.orgijsrp.org

Table 1: Examples of Alcoholysis of Oxazolone Derivatives

Oxazolone Derivative Alcohol Catalyst/Conditions Product Reference
(Z)-2-Aryl-4-arylidene-5(4H)-oxazolones Methanol Hg(OAc)₂ Methyl N-benzoylamino-3-arylacrylates csic.es
4-(3-Chloroallylidene)-2-phenyloxazol-5(4H)-ones Not specified Not specified Alcoholysis products for pyrrole (B145914) synthesis researcher.life

This compound readily reacts with primary and secondary amines, as well as amino acids, in a process called aminolysis. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the amine nitrogen on the C-5 carbonyl carbon, leading to the formation of N-acylamino acid amides or peptides. oup.combibliotekanauki.pl The aminolysis of oxazolones is a fundamental reaction in peptide synthesis. oup.comcapes.gov.br The reaction can be catalyzed by various agents, including 1-hydroxybenzotriazole (B26582) (HOBt), which has been shown to strongly catalyze the aminolysis of oxazolones to form peptide bonds in high yields. oup.comcapes.gov.br The mechanism in the presence of HOBt is suggested to be a biphilic (electrophilic–nucleophilic) pathway rather than a simple acid-catalyzed one. oup.comcapes.gov.br

The reactivity in aminolysis can be influenced by the structure of the oxazolone and the amine. For example, 2-substituted 4,4-dimethyl-5(4H)-oxazolones have been studied as stable intermediates in peptide bond formation, where their slow aminolysis can be controlled. oup.comcapes.gov.br

Table 2: Aminolysis of Oxazolone Derivatives

Oxazolone Reactant Amine Nucleophile Catalyst/Conditions Product Reference
Boc-Leu₃-Aib-oxazolone H-Leu₃-OBzl DCC Peptide oup.comcapes.gov.br
Boc-Leu₃-Aib-oxazolone H-Leu₃-OBzl HOBt/Dichloromethane Peptide oup.comcapes.gov.br

Beyond water, alcohols, and amines, this compound and its derivatives react with a range of other nucleophiles. google.com These reactions typically involve the opening of the oxazolone ring and the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, chiral oxazolones can react with various nucleophiles where the nucleophilic atom can be oxygen, sulfur, or nitrogen, leading to the formation of chiral molecules. google.com The reaction can be carried out in organic solvents like methylene (B1212753) chloride, ethyl acetate, or dimethylformamide (DMF). google.com

Unsaturated oxazolones, in particular, have two sites that are reactive towards nucleophiles: the C-5 carbonyl carbon and the exocyclic methylene carbon. niscpr.res.in The reaction with soft nucleophiles often occurs at the exocyclic carbon, while hard nucleophiles tend to attack the C-5 carbonyl. This reactivity has been explained using the Hard-Soft Acid-Base (HSAB) principle. niscpr.res.in

Nucleophilic Attack at the C-5 Carbonyl

Cycloaddition Reactions of Unsaturated this compound Derivatives

Unsaturated derivatives of this compound, particularly those with an exocyclic double bond, can participate in cycloaddition reactions. ajrconline.org These reactions are valuable for the construction of more complex cyclic and heterocyclic systems. unirioja.es The exocyclic double bond in these oxazolones can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions. ajrconline.orgunirioja.es Lewis acids are often used to activate the oxazolone, enhancing the electrophilicity of the double bond. unirioja.esderpharmachemica.com

For example, (Z)-2-phenyl-4-arylidene-5(4H)-oxazolones have been shown to react with dienes like cyclopentadiene (B3395910) in the presence of a Lewis acid such as aluminum chloride. unirioja.es Depending on the reaction conditions and the equivalents of the Lewis acid, these reactions can be modulated to yield either [4+2] cycloaddition products (norbornane skeleton) or [4+3] cycloaddition products (bicyclo[3.2.1]octane framework). unirioja.es The latter proceeds through a [4+3] cycloaddition followed by nucleophilic trapping of the resulting ionic dipole cycloadduct. unirioja.es

Furthermore, these oxazolone derivatives can undergo other types of cycloadditions, such as [2+2] cycloaddition with benzyne (B1209423) to form 1,4-benzoxazepine-2-ones. ajrconline.org The versatility of unsaturated oxazolones in cycloaddition reactions makes them important building blocks in synthetic organic chemistry for accessing diverse molecular architectures. ajrconline.orgderpharmachemica.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-Acylamino Acids
N-Acylamino Acid Esters
Methyl N-benzoylamino-3-arylacrylates
N-Acylamino Acid Amides
Peptides
Boc-Leu₃-Aib-oxazolone
H-Leu₃-OBzl
Dicyclohexylcarbodiimide (DCC)
1-Hydroxybenzotriazole (HOBt)
Benzamides
(Z)-2-Phenyl-4-arylidene-5(4H)-oxazolones
Cyclopentadiene
Aluminum chloride
Norbornane
Bicyclo[3.2.1]octane
Benzyne
1,4-Benzoxazepine-2-ones
Methylene chloride
Ethyl acetate
Dimethylformamide (DMF)
Sodium methoxide
Potassium hydroxide
Triethylamine
Mercury(II) acetate
4-(3-Chloroallylidene)-2-phenyloxazol-5(4H)-ones
Racemic Oxazol-5(4H)-ones

Diels-Alder Reactions (e.g., [4+2] Cycloadditions)

Unsaturated 5(4H)-oxazolones, particularly those with an exocyclic double bond, can function as dienophiles in Diels-Alder reactions. unirioja.esajrconline.org The (Z)-2-phenyl-4-benzylidene-5(4H)-oxazolone was the first of its kind to be utilized as a dienophile in a [4+2] cycloaddition with cyclopentadiene, a reaction catalyzed by Lewis acids such as aluminum chloride (AlCl₃). unirioja.es This reactivity has been extended to other dienes like 1,3-butadiene, 2,3-dimethyl-1,3-butadiene (B165502), and Danishefsky's diene, yielding successful outcomes. unirioja.es The resulting cycloadducts can be further transformed through hydrolysis to produce amino acids or through aminolysis to yield peptides. unirioja.es

The efficiency and stereoselectivity of these Diels-Alder reactions can be influenced by the choice of catalyst and reaction conditions. For instance, the reaction of Z-2-phenyl-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-ylmethylen]-5(4H)-oxazolone with Danishefsky's diene has been studied to understand the asymmetric induction in these cycloadditions. unizar.escsic.es Furthermore, oxazoles themselves can participate as the diene component in Diels-Alder reactions, leading to the formation of pyridine (B92270) derivatives after the initial adduct undergoes further transformations. researchgate.net

Table 1: Examples of Diels-Alder Reactions with Oxazolone Derivatives
Oxazolone DerivativeDieneCatalyst/ConditionsProduct TypeReference
(Z)-2-phenyl-4-benzylidene-5(4H)-oxazoloneCyclopentadieneAlCl₃Norbornane skeleton unirioja.es
(Z)-2-phenyl-4-benzylidene-5(4H)-oxazolone1,3-ButadieneLewis AcidCyclohexene derivative unirioja.es
(Z)-2-phenyl-4-benzylidene-5(4H)-oxazolone2,3-Dimethyl-1,3-butadieneLewis AcidSubstituted cyclohexene unirioja.es
Z-2-phenyl-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-ylmethylen]-5(4H)-oxazoloneDanishefsky's dieneNot specifiedAsymmetric cycloadduct csic.es
5-EthoxyoxazolesDimethyl maleateThermalPyridoxine analogues researchgate.net

Tandem and Cascade Cycloadditions (e.g., [4+3] Cycloadditions)

(Z)-2-phenyl-4-arylidene-5(4H)-oxazolones can participate in [4+3] cycloadditions, a reactivity that competes with the more common [4+2] pathway. unirioja.es The course of the reaction can be directed by the choice and stoichiometry of the Lewis acid catalyst. unirioja.es For example, when more than one equivalent of a strong Lewis acid like AlCl₃ or AlCl₂Et is used in the reaction with cyclopentadiene, a [4+3] cycloadduct is formed. unirioja.es This intermediate can then be trapped by an excess of cyclopentadiene acting as a nucleophile, leading to a highly functionalized bicyclo[3.2.1]octane framework. unirioja.es This tandem process, involving a cycloaddition followed by a nucleophilic trapping, showcases the versatility of oxazolones in constructing complex molecular architectures. unirioja.es However, this reactivity is sensitive to the diene used; with less reactive dienes like 2,3-dimethyl-1,3-butadiene or 1,3-cyclohexadiene, only the [4+2] cycloaddition products are observed. unirioja.es

Cascade reactions involving oxazolones have also been developed. For instance, o-(2-acyl-1-ethynyl)benzaldehydes can react with N-acylglycines in a cascade process to form indeno[2,1-c]pyran-3-ones. This transformation involves the initial formation of an oxazolone, followed by a series of cyclizations. acs.org

Michael Addition Reactions

The exocyclic double bond of 4-arylidene-5(4H)-oxazolones makes them excellent Michael acceptors. ajrconline.orggoogle.com This reactivity is fundamental to many synthetic applications of oxazolones. For example, the Michael addition of a Michael donor to an arylmethylenecyanoacetic acid ethyl ester, which acts as the Michael acceptor, can lead to the formation of arylmethylene-2-phenyl-5-oxazolone. asianpubs.org

This reactivity has been utilized in various synthetic strategies. For instance, a Michael addition approach has been explored for the synthesis of thienamycin. sphinxsai.com Furthermore, the polymerization of 2-vinyl-4,4-dimethyl-5-oxazolone (VDM) can be controlled, and the resulting polymer can undergo subsequent reactions, such as thiol-Michael additions, to introduce further functionality. researchgate.net

Isomerization Phenomena and Stereochemical Control

E/Z Isomerization in Arylidene Oxazolones

The stereochemistry of the exocyclic double bond in 4-arylidene-5(4H)-oxazolones is a critical factor in their reactivity. These compounds can exist as either (E) or (Z) isomers, and isomerization between these forms can occur under certain conditions, such as UV irradiation. acs.org In some photochemical reactions, the (Z) to (E) isomerization is a competing process alongside cycloaddition. csic.es

For example, in the ruthenium-photocatalyzed [2+2] cycloaddition of (Z)-2-phenyl-4-aryliden-5(4H)-oxazolones, it has been shown through laser flash photolysis that the reactive triplet excited state is the same regardless of whether the starting material is the (Z) or (E) isomer. ehu.eusacs.orgnih.gov Density functional theory calculations indicate that after the initial C-C bond formation in the cycloaddition, a (Z) to (E) isomerization can occur at the resulting 1,4-diradical intermediate. ehu.eusacs.orgnih.gov The relative stability of the isomers can also play a role; the (Z)-isomer of one oxazolone was found to be more stable than its (E) counterpart by 3.9 kcal/mol, yet the formation of certain cycloadducts necessitates the participation of the less stable (E)-isomer, indicating that light-induced isomerization competes with the cycloaddition process. csic.es

Formation of Alternative Intermediates (e.g., Diketopiperazines)

Under certain reaction conditions, dipeptides can cyclize to form diketopiperazines (also known as 2,5-dioxopiperazines or cyclodipeptides), which are common, naturally occurring peptide derivatives. google.comgoogle.com This cyclization can sometimes be an undesired side reaction during peptide synthesis. The formation of diketopiperazines can occur under neutral conditions, for instance, upon deprotection of the terminal amine of a dipeptide or by heating the unprotected dipeptide. google.com Base-catalyzed cyclization is also possible, though it carries the risk of racemization. google.com

The tendency to form diketopiperazines can be influenced by the peptide sequence. For instance, dipeptides containing specific amino acid residues may be more prone to this intramolecular cyclization. scribd.com

Racemization Mechanisms in Peptide Synthesis via Oxazolone Intermediates

A significant challenge in peptide synthesis is the potential for racemization, which can lead to a loss of biological activity in the final peptide. acs.org The formation of a 5(4H)-oxazolone intermediate is a major pathway for racemization during the coupling of amino acids. acs.orgbachem.comrsc.orgmdpi.com This occurs when the carboxyl group of an N-acyl amino acid or peptide is activated for coupling. mdpi.com The activated intermediate can undergo intramolecular cyclization to form the oxazolone. bachem.comrsc.org

The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to the formation of a planar, achiral enol intermediate. rsc.org Reprotonation of this enol can occur from either face, resulting in a racemic mixture of the amino acid residue. rsc.org Factors that promote racemization via the oxazolone mechanism include the use of strong activating agents, the presence of bases (like triethylamine), and prolonged reaction times. bachem.comrsc.org The structure of the amino acid itself and the nature of the N-protecting group also play a role; urethane-based protecting groups like Fmoc, Boc, and Z generally suppress racemization by making the formation of the oxazolone less favorable. bachem.com

Direct α-Abstraction vs. Oxazolone Formation Pathways

In the context of peptide coupling and related reactions, the activation of an N-acyl amino acid can proceed through two primary competitive pathways: direct α-abstraction and the formation of a 5(4H)-oxazolone. bachem.com The mechanism that predominates is crucial as it directly impacts the stereochemical integrity of the chiral center.

Direct α-Abstraction (Path A): This pathway involves the direct removal of the α-hydrogen from the activated amino acid by a base, leading to the formation of an enolate intermediate. This enolate is planar and achiral, and its subsequent reprotonation can lead to racemization. bachem.com

Oxazolone Formation (Path B): Alternatively, the activated carboxylic acid can undergo an intramolecular nucleophilic attack by the amide oxygen, resulting in the formation of a 5(4H)-oxazolone ring. bachem.comnih.gov This cyclization is a key step in both desired synthetic routes and undesired side reactions. The oxazolone itself is prone to racemization due to the acidity of its α-proton, which can be abstracted to form a planar, aromatic oxazole (B20620) enol intermediate. acs.org This pathway is often considered the main source of racemization during peptide synthesis. nih.govmdpi.com

The competition between these two pathways is influenced by several factors, including the nature of the activating agent, the solvent, and the presence of bases. For instance, the use of carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) can lead to the formation of a highly reactive O-acylisourea intermediate, which is susceptible to cyclization to the oxazolone. nih.govmdpi.com

A study on a carbodiimide-fueled reaction cycle demonstrated that precursors with a C-terminal carboxylic acid and an α-amide group undergo intramolecular heterocyclization to form transient 5(4H)-oxazolones. nih.gov This process was found to be more efficient and produced less of the N-acylurea byproduct compared to intermolecular anhydride (B1165640) formation. nih.gov However, racemization at the α-position via oxazolone formation is an inherent challenge. nih.gov

Strategies for Racemization Suppression

Given that oxazolone formation is a primary cause of racemization, several strategies have been developed to suppress this undesired outcome during peptide synthesis. rsc.org These strategies often focus on minimizing the formation of the oxazolone or accelerating its reaction with the desired nucleophile to outcompete the rate of racemization.

Key strategies include:

Choice of Coupling Reagents and Additives: The use of specific coupling reagents and additives can significantly reduce racemization. researchgate.net For example, additives like 1-hydroxybenzotriazole (HOBt) and its derivatives can react with the activated intermediate to form active esters that are less prone to racemization than the initial activated species. HOBt has been shown to catalyze the aminolysis of oxazolones, proceeding through a biphilic (electrophilic-nucleophilic) pathway rather than a simple acid catalysis. capes.gov.broup.com 7-Aza-1-hydroxybenzotriazole (HOAt) is particularly effective due to the electron-withdrawing effect of the nitrogen atom, which enhances the reactivity of the active ester and suppresses oxazolone formation. bachem.commdpi.com

Protecting Groups: The nature of the N-protecting group on the amino acid plays a crucial role. Urethane-based protecting groups like Fmoc and Boc are known to suppress racemization compared to acyl-type protecting groups. bachem.com This is because the lone pair of electrons on the nitrogen is delocalized into the carbonyl of the protecting group, making the amide oxygen less nucleophilic and thus slowing down the rate of oxazolone formation.

Reaction Conditions: Careful control of reaction conditions such as solvent, temperature, and base concentration is critical. rsc.org The presence of excess base can accelerate the abstraction of the α-proton, leading to increased racemization. bachem.com

Catalyst-Controlled Dynamic Kinetic Resolution: In cases where oxazolone formation is unavoidable, dynamic kinetic resolution (DKR) can be employed to convert the racemic mixture into a single enantiomer of the product. This approach utilizes a chiral catalyst that selectively reacts with one enantiomer of the rapidly equilibrating oxazolone. acs.org For instance, specific tetrapeptides have been developed to catalyze the methanolysis of oxazolones with high enantioselectivity. acs.org

StrategyMechanism of Racemization SuppressionReference
Use of HOBt/HOAt Forms active esters that are more reactive towards the amine component and less prone to racemization. HOAt provides enhanced suppression through intramolecular hydrogen bonding. bachem.commdpi.comcapes.gov.broup.com
Urethane Protecting Groups (Fmoc, Boc) Reduces the nucleophilicity of the amide oxygen, thereby decreasing the rate of oxazolone ring formation. bachem.com
Controlled Base Concentration Minimizes the rate of α-proton abstraction from the oxazolone intermediate. bachem.com
Dynamic Kinetic Resolution (DKR) A chiral catalyst preferentially reacts with one enantiomer of the rapidly racemizing oxazolone, leading to an enantiomerically enriched product. acs.org

Electronic Structure and Reactivity Correlations

The reactivity of this compound is intrinsically linked to its electronic structure. The distribution of electrons within the molecule, influenced by substituents and its three-dimensional shape, dictates its behavior as both an electrophile and a nucleophile.

Influence of Substituents on Electrophilicity and Nucleophilicity

Substituents at various positions on the oxazolone ring can significantly modulate its electronic properties and, consequently, its reactivity. researchgate.net The key positions for substitution are C-2 and C-4. researchgate.netsphinxsai.com

Electrophilicity: The carbonyl group at C-5 is a primary electrophilic site, susceptible to attack by nucleophiles, which often leads to ring-opening. sphinxsai.commdpi.com The electrophilicity of this carbon can be enhanced by electron-withdrawing groups on the ring. For instance, in (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-ones, Lewis acid activation of the carbonyl group increases the electrophilic character of the β-carbon of the benzylidene group. sphinxsai.com Kinetic studies on the aminolysis of (Z)-4-arylidene-2-phenyl-5(4H)-oxazolones showed that electron-withdrawing substituents on the arylidene moiety increase the reaction rate by enhancing the electrophilicity of the molecule. cdnsciencepub.com Conversely, electron-donating groups on a phenyl ring at the C-2 position were found to decrease the rate of the oxazolone ring-opening reaction, indicating a reduction in electrophilicity. biointerfaceresearch.comresearchgate.net

Nucleophilicity: Oxazolones can also act as nucleophiles. Depending on the substitution pattern and reaction conditions, they can function as C- or N-nucleophiles. chinesechemsoc.org For example, in palladium-catalyzed allylic alkylations, 4-substituted oxazol-2(3H)-ones act as C-nucleophiles, while 4-unsubstituted analogs furnish N-allylation products. chinesechemsoc.org The steric hindrance of substituents at the C-4 and C-5 positions plays a significant role in determining the site of nucleophilic attack. chinesechemsoc.org The 2-vinyl-4,4-dimethyl-5-oxazolone (vinyl azlactone or VDM) is a well-known functional monomer where the oxazolone moiety readily reacts with nucleophiles like primary amines and alcohols in a "click-like" fashion. researchgate.net

Substituent PositionEffect of Electron-Withdrawing GroupEffect of Electron-Donating GroupImpact on ReactivityReference
C-4 (Arylidene) Increases electrophilicityDecreases electrophilicityFavors nucleophilic attack at the ring cdnsciencepub.com
C-2 (Phenyl) Increases electrophilicityDecreases electrophilicitySlows down nucleophilic ring-opening biointerfaceresearch.comresearchgate.net
C-4/C-5 ------Influences C- vs. N-nucleophilicity (steric effects) chinesechemsoc.org

Conformational Effects on Reactivity

The three-dimensional structure, or conformation, of the oxazolone ring and its substituents can have a profound impact on its reactivity. slideshare.net

In peptide chemistry, the formation of 2-substituted 4,4-dimethyl-5(4H)-oxazolones can be significantly influenced by the conformation of the parent peptide. For example, the high propensity for oxazolone formation from peptides containing α-aminoisobutyric acid (Aib) is attributed to the conformational restrictions imposed by the Aib residue on the peptide backbone dihedral angles (φ and ψ). capes.gov.broup.com This conformational constraint pre-organizes the peptide for cyclization.

The planarity and geometry of the exocyclic double bond in 4-ylidene-5(4H)-oxazolones are also critical. The (Z)-configuration is typically observed in these compounds. mdpi.com The substantial conformational changes associated with E/Z isomerization around this double bond have led to interest in these molecules as potential photoswitches. ijsrp.org Computational studies on modified oxazolone dyes show that photoexcitation can lead to twisting of the molecule, and the geometry is sensitive to the solvent environment. acs.org This interplay between conformation and electronic state is crucial for their application in materials science. acs.orgrsc.org

Applications of Dimethyl 5 Oxazolone in Advanced Chemical Synthesis

Role as Versatile Building Blocks for Organic Synthesis

Dimethyl-5-oxazolone, a member of the azlactone family of heterocyclic compounds, serves as a highly versatile and reactive intermediate in modern organic synthesis. rfppl.co.inccspublishing.org.cn Its utility stems from the strained five-membered ring containing both ester and imine functionalities, making it susceptible to a variety of chemical transformations. These compounds are pivotal starting materials for the synthesis of modified α-amino acids, peptides, and a wide array of other heterocyclic structures. rfppl.co.in The reactivity of the oxazolone (B7731731) ring, particularly its tendency to undergo ring-opening reactions, allows for its use as a controllable building block in diversity-oriented synthesis, enabling the construction of complex molecular architectures from simple precursors. ccspublishing.org.cnbiointerfaceresearch.com

Oxazolones are well-established precursors for the synthesis of α-amino acids and their derivatives. biointerfaceresearch.combiointerfaceresearch.com The core of this application lies in the ring-opening of the oxazolone moiety by various nucleophiles. biointerfaceresearch.com For instance, the alcoholytic dynamic kinetic resolution of oxazol-5(4H)-ones has proven to be a significant method for generating enantiomerically enriched α-amino acid derivatives. acs.org More fundamentally, recent studies have identified oxazolones as key intermediates in prebiotic peptide synthesis, where they can react with water to yield dipeptides or with another amino acid to extend the peptide chain, forming tripeptides. nih.govpnas.org This reactivity underscores their fundamental role in the chemistry of amino acids and peptides.

In peptide synthesis, the formation of an oxazol-5(4H)-one intermediate is a key mechanistic pathway. mdpi.com The process occurs through the intramolecular cyclization of an N-acylated amino acid whose carboxyl group has been activated. alchemyst.co.uk This transient oxazolone is a highly reactive acylating agent that readily reacts with the amino group of another amino acid or peptide, resulting in the formation of a new peptide bond. mdpi.comalchemyst.co.uk

This pathway, while efficient for bond formation, is also a primary mechanism for racemization during peptide coupling. mdpi.comacs.org The α-proton of the oxazolone is acidic and can be abstracted by base, leading to a loss of stereochemical integrity at the chiral center. alchemyst.co.uk Therefore, controlling or avoiding the formation of oxazolone intermediates is a central challenge in peptide synthesis to maintain optical purity. mdpi.com The choice of protecting groups, coupling reagents, and reaction conditions is critical in managing this side reaction. mdpi.com

Table 1: Role of Oxazolone Intermediates in Peptide Synthesis
AspectDescriptionKey ImplicationReferences
Formation Formed by the intramolecular cyclization of a C-terminally activated N-acyl amino acid or peptide.Creates a highly reactive intermediate for acylation. mdpi.comalchemyst.co.uk
Peptide Coupling The oxazolone ring is opened by the nucleophilic attack of an amine component (e.g., an amino acid ester), forming the peptide bond.Serves as the primary mechanism for chain extension in certain coupling strategies. nih.govpnas.org
Racemization/Epimerization The intermediate oxazolone can undergo base-catalyzed enolization, leading to the loss of stereochemical configuration at the α-carbon.This is a major source of undesired epimerized products, reducing the purity and bioactivity of the final peptide. mdpi.comalchemyst.co.ukacs.org

In the context of Solid-Phase Peptide Synthesis (SPPS), the formation of oxazolones is a well-documented phenomenon, particularly during the activation step of the carboxyl group of the growing peptide chain. researchgate.net It is often considered an undesirable side reaction because it is a major pathway for epimerization, especially for amino acids that are prone to racemization when they are at the C-terminal position of the peptide being coupled. researchgate.net The N-terminal acetylation of peptides in SPPS has also been noted to potentially involve oxazolone ring formation. pacific.edu Consequently, strategies in modern SPPS are often designed to suppress the formation of oxazolone intermediates to ensure the chiral purity of the synthesized peptide. researchgate.net

Beyond peptide chemistry, oxazolones are exceptionally useful synthons for the creation of a wide variety of other heterocyclic compounds. rfppl.co.in The inherent reactivity of the ring allows it to undergo ring-opening and subsequent recyclization reactions with appropriate reagents, leading to diverse molecular scaffolds. This versatility makes oxazolones, including this compound, valuable starting materials for libraries of heterocyclic molecules in medicinal chemistry.

This compound can be converted into several other five- and six-membered heterocyclic systems.

Oxazoles : Oxazolones serve as key intermediates in the synthesis of substituted oxazoles.

Imidazolones : The reaction of an oxazolone with primary amines or hydrazines provides a direct route to imidazol-5-ones. nih.gov The reaction proceeds via a nucleophilic attack on a carbonyl group of the oxazolone, which causes the ring to open. This is followed by an intramolecular condensation and dehydration to form the new imidazolone (B8795221) ring. nih.govresearchgate.netsustech.edu

Triazinones : 1,2,4-Triazinone derivatives can be synthesized from oxazolone precursors. nih.gov A common method involves reacting the oxazolone with phenylhydrazine (B124118) in the presence of acetic acid and sodium acetate (B1210297). The reaction proceeds via condensation to yield the corresponding 1,2,4-triazin-6(5H)-ones. nih.gov

Table 2: Synthesis of Heterocycles from Oxazolone Precursors
Target HeterocycleTypical Reagent(s)General ConditionsReferences
Imidazolone Primary Amine or Hydrazine (B178648)Nucleophilic ring-opening followed by cyclization/dehydration. nih.govresearchgate.netresearchgate.net
1,2,4-Triazinone PhenylhydrazineReflux in acetic acid with sodium acetate. nih.govnih.gov

The oxazolone scaffold is also a precursor to other important heterocyclic rings.

Furanones : Certain substituted oxazolones can undergo a translactonization reaction, which involves an acid or base-catalyzed ring transformation to yield 5-alkylidene-3-benzoylamino-2(5H)-furanones. crpsonline.com

Pyrroles : The literature establishes that various oxazolones can be used to synthesize substituted pyrroles. researchgate.net

Pyrazoles : Oxazolones are reported as intermediates in the synthesis of pyrazole (B372694) derivatives. The transformation likely involves a ring-opening to generate a 1,3-dicarbonyl-like intermediate which can then undergo the classical condensation reaction with hydrazine to form the pyrazole ring. nih.govhilarispublisher.com

Synthesis of Diverse Heterocyclic Compounds

Benzoxazepines and Other Polyfunctional Molecules

Oxazolone derivatives serve as key synthons in the creation of a variety of polyfunctional molecules and heterocyclic systems. biointerfaceresearch.com Their utility is particularly notable in the synthesis of benzoxazepines, a class of compounds with significant biological activities. The fusion of a benzoxazepine ring with other heterocyclic moieties, such as benzimidazoles, can lead to novel structures with potential therapeutic applications. nih.gov

The synthesis of these complex molecules often involves base-mediated cyclization reactions. For instance, benzimidazole-fused benzoxazepines have been successfully synthesized through such methods. nih.gov The reaction pathways can be influenced by the electronic properties of the substituents on the starting materials. For example, substrates containing a p-nitrophenyl group may undergo cyclization under acidic conditions to incorporate an imidazole (B134444) group, while those with p-methoxyphenyl or phenyl groups can be converted to the target products using a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). nih.gov

A general procedure for the synthesis of benzimidazole-fused 1,4-benzoxazepines involves the condensation of o-phenylenediamine (B120857) with an appropriate aldehyde in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) at elevated temperatures. nih.gov This is followed by a base-mediated cyclization to form the final fused-ring system. This approach highlights the versatility of oxazolone-related intermediates in constructing complex, polyfunctional molecular architectures.

Applications in Polymer Chemistry and Materials Science

The oxazolone moiety, particularly in the form of 2-vinyl-4,4-dimethyl-5-oxazolone (VDMO), is a valuable monomer in polymer chemistry. Its electrophilic nature allows for the creation of reactive polymers that can be readily functionalized with various nucleophiles, making it a versatile building block for advanced materials. nih.gov

Polymerization of 2-Vinyl-4,4-dimethyl-5-oxazolone (VDMO)

VDMO, also known as vinyl azlactone, is a widely studied bifunctional monomer used in the creation of insoluble polymer supports. google.com The polymerization of VDMO can be achieved through various techniques, leading to polymers with tailored properties for specific applications.

Controlled radical polymerization (CRP) methods are instrumental in synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. sigmaaldrich.com These techniques have been successfully applied to the polymerization of vinyl monomers, including VDMO. sigmaaldrich.com

Nitroxide-mediated polymerization (NMP) is one such technique that has been used for the bulk homopolymerization of VDMO. researchgate.net This method allows for the synthesis of poly(vinyl oxazolone) with low polydispersity. The process involves an α-hydrido alkoxyamine initiator and a corresponding nitroxide, proceeding to high conversion with polydispersities often less than 1.10. researchgate.net NMP also enables the statistical copolymerization of VDMO with other monomers, such as styrene, while maintaining accurate molecular weight control and low polydispersities (1.04–1.10). researchgate.net

Another powerful CRP technique is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT has been employed for the homopolymerization of VDMO, as well as for its sequential polymerization with monomers like methyl acrylate (B77674), styrene, and methyl methacrylate (B99206) to produce block copolymers. nih.gov Post-polymerization modification of polymers synthesized via RAFT is a promising strategy for creating a diverse range of functional materials. nih.gov For instance, poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA) synthesized via RAFT can be efficiently modified with various small molecules. nih.gov

CRP TechniqueMonomersKey FeaturesResulting Polymer Characteristics
Nitroxide-Mediated Polymerization (NMP) VDMO, StyreneBulk polymerization, α-hydrido alkoxyamine initiatorLow polydispersity (<1.10), accurate molecular weight control
Reversible Addition-Fragmentation chain Transfer (RAFT) VDMO, Methyl acrylate, Styrene, Methyl methacrylateVersatile for various monomers, enables block copolymer synthesisWell-defined architecture, suitable for post-polymerization modification

The oxazolone ring in VDMO-containing polymers is highly susceptible to nucleophilic attack, making these polymers excellent scaffolds for conjugation with a wide array of molecules. acs.org This reactivity has been exploited for various applications, including the immobilization of biomolecules and the development of drug delivery systems. nih.govnih.gov

Polymers and copolymers of VDMO can be synthesized by conventional free radical polymerization and subsequently modified. acs.org The resulting materials are hydrolytically stable, which is advantageous for applications in aqueous environments. nih.govacs.org A variety of molecules, including proteins, peptides, and small molecule drugs, can be conjugated to these reactive polymer scaffolds. nih.gov For example, PVDMA has been successfully modified with doxorubicin, a chemotherapy drug, demonstrating its potential as a platform for macromolecular drug design. nih.gov

The ease of these conjugation reactions allows for the parallel synthesis and screening of a small library of functionalized polymers, facilitating the development of materials with tailored properties. acs.org

Design of Functional Materials

The unique properties of this compound derivatives have led to their incorporation into a variety of functional materials. nih.govnih.gov These materials find applications in diverse fields, from optoelectronics to biomedical devices. nih.govnih.gov

Oxazolone derivatives have emerged as promising candidates for applications in optoelectronics and nonlinear optics (NLO). nih.govnih.gov Certain oxazolone-containing compounds exhibit efficient optical and NLO properties, functioning as light amplifiers, generators of higher harmonics, and electromagnetic wave modulators. nih.gov

A notable example is a multifunctional oxazolone derivative that incorporates a stilbene (B7821643) group and an oxazolone heteroatomic ring. This structure allows for effective refractive index manipulation and multimode lasing action. nih.gov Such materials can exhibit a third-order NLO response, which can be significantly higher than that of reference materials when doped into a polymeric system. nih.gov The ability to generate an amplified optical signal via an external pumping source makes these materials suitable for applications in all-optical photonic switchers and logic gates. nih.gov

The synthesis of these materials often involves the Erlenmeyer-Plöchl reaction, where hippuric acid is reacted with an aldehyde, such as cinnamaldehyde, in the presence of acetic anhydride (B1165640) and sodium acetate. nih.gov The resulting oxazolone derivative can then be incorporated into a polymer matrix, like poly(methyl methacrylate) (PMMA), to create functional thin films. semanticscholar.org

Research has shown that film-forming oxazolone-containing polymers can exhibit a higher NLO effect compared to the corresponding oxazolone derivatives alone, indicating great promise for their use in practical devices. nih.gov The broad π-electron delocalization in these polymers contributes to their large nonlinearity. researchgate.net

Material TypeKey FeaturesPotential Applications
Oxazolone-Stilbene Derivative Refractive index manipulation, multimode lasing, third-order NLO responseOptical amplifiers, light modulators, all-optical photonic switchers, logic gates
Oxazolone-Containing Polymers Enhanced NLO effect in film form, broad π-electron delocalizationData storage, communication, switching, computing, printers, displays
Photosensitive Compositions

While direct applications of this compound as a primary component in photosensitive compositions are not extensively detailed in available research, its derivatives, particularly copolymers containing 4,4-dimethyl-5-oxazolone rings, have shown significant promise in the development of advanced photosensitive materials. These materials are of particular interest in fields such as photonics, electronics, and photopolymerization. rsc.orgnih.gov

Copolymers incorporating the oxazolone chromophore have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and electronics. rsc.org It has been demonstrated that film-forming polymers containing oxazolone show a higher nonlinear optical effect compared to the corresponding individual oxazolone derivatives, suggesting their potential for practical use in optical devices. rsc.org For instance, 2-vinyl-4,4-dimethyl-5-oxazolone has been used to create block copolymers, which are valuable in designing structured polymeric materials. nih.gov

The general interest in polymeric materials containing the oxazolone moiety stems from their unique biological and chemical properties. However, the specific application of oxazolone derivatives in photochemistry as light-sensitive photoinitiators is an emerging area of research. rsc.org The ability of these compounds to absorb light in the visible spectrum makes them compatible with various light sources, such as diode pulse solid-state lasers. nih.govnih.gov

The mechanism of photoinitiation involves the oxazolone dye being photoreduced in the presence of an electron donor, like a phenyltriethylborate salt, through an electron transfer process. nih.gov This leads to the formation of active species that can initiate a chain reaction for the polymerization of monomers. nih.gov

Application Area Role of this compound Derivative Key Findings
Photopolymerization Photosensitizer in dye-borate photoinitiating systems. nih.govnih.govInitiates radical polymerization of acrylate monomers under visible light. nih.gov Efficiency is dependent on the specific oxazolone structure. nih.gov
Photonics & Electronics Component of copolymers with nonlinear optical (NLO) properties. rsc.orgFilm-forming oxazolone-containing polymers exhibit enhanced NLO effects. rsc.org
Advanced Materials Monomer (2-vinyl-4,4-dimethyl-5-oxazolone) for block copolymers. nih.govEnables the synthesis of structured polymeric materials. nih.gov

Implications in Prebiotic Chemistry and Origins of Life Research

Recent studies have highlighted the critical role of oxazolones, including by extension this compound, as key intermediates in prebiotic peptide synthesis. chemspider.comnih.govresearchgate.net This research provides a plausible pathway for the formation of peptides from amino acids under conditions relevant to the early Earth, a fundamental step in the origin of life. chemspider.comnih.gov

Role of Oxazolones in Prebiotic Peptide Chain Extension

Experimental evidence has demonstrated that the formation of peptides from amino acids, a thermodynamically unfavorable process in aqueous environments, can occur at the air/water interfaces of microdroplets. chemspider.comnih.gov In this model, amino acids first undergo dehydration to form an oxazolone intermediate. chemspider.comnih.govresearchgate.net This reactive intermediate is central to the subsequent steps of peptide chain extension. chemspider.comnih.gov

The oxazolone can then react in one of two ways:

Dipeptide Formation: The addition of water to the oxazolone leads to the formation of a dipeptide. chemspider.comnih.govresearchgate.net

Tripeptide and Longer Peptide Formation: The reaction of the oxazolone with another amino acid results in the formation of a tripeptide, thus extending the peptide chain. chemspider.comnih.govresearchgate.net

This oxazolone-mediated mechanism is not limited to microdroplet environments but has also been shown to occur in macroscopic wet-dry cycling, establishing a connection between these two proposed prebiotic scenarios. nih.gov The identification of oxazolones as the key intermediates provides a significant step forward in understanding how the building blocks of proteins could have assembled on a prebiotic Earth. chemspider.comnih.gov

Reactant(s) Product Significance in Prebiotic Chemistry
Amino AcidsOxazolone IntermediateKey reactive species formed through dehydration. chemspider.comnih.govresearchgate.net
Oxazolone + WaterDipeptideA plausible pathway for the initial step of peptide formation. chemspider.comnih.govresearchgate.net
Oxazolone + Amino AcidTripeptideMechanism for the extension of the peptide chain. chemspider.comnih.govresearchgate.net

Chiral Selectivity in Abiotic Peptide Formation

A significant challenge in origins of life research is explaining the homochirality of biological molecules, specifically the exclusive use of L-amino acids in proteins. Research into oxazolone-mediated peptide synthesis offers a potential solution to this puzzle. chemspider.comnih.gov

Studies have shown that the chirality of the initial amino acid is preserved during the formation of the oxazolone intermediate. chemspider.comnih.gov More importantly, the subsequent reaction of this chiral oxazolone to form a longer peptide exhibits strong chiral selectivity. chemspider.comnih.gov An L-oxazolone intermediate will preferentially react with other L-amino acids from a racemic mixture, effectively excluding D-amino acids from the growing peptide chain. chemspider.com

This intrinsic chiral preference in the chain extension step means that even if the initial pool of amino acids was not homochiral, the resulting peptides would be. chemspider.comnih.gov The L-oxazolone, formed at the C-terminus of a peptide, acts as a chiral template, guiding the selection of the next amino acid to be added. chemspider.com This provides a simple, non-enzymatic mechanism for the abiotic synthesis of chirally pure polypeptides, a critical requirement for the development of functional proteins. chemspider.comnih.gov This process establishes a homochiral self-replication system, where the chirality of the intermediate dictates the chirality of the final peptide product. chemspider.com

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. For an isomer such as 2,4-dimethyl-5(4H)-oxazolone, ¹H and ¹³C NMR would provide definitive information about its structure.

Proton (¹H) NMR for Structural Elucidation

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For a compound like 2,4-dimethyl-5(4H)-oxazolone, the spectrum would be expected to show distinct signals for the two methyl groups and the proton at the C4 position.

C4-H Proton: This proton, being adjacent to a chiral center and the carbonyl group, would likely appear as a quartet if coupled to the C4-methyl group. Its chemical shift would be influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

C4-CH₃ Protons: These protons would appear as a doublet, coupled to the C4-H proton.

C2-CH₃ Protons: This methyl group, attached to the C=N double bond, would appear as a singlet, as there are no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,4-dimethyl-5(4H)-oxazolone (Note: These are estimated values based on general principles and data for related structures.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
C4-H4.2 - 4.5Quartet (q)
C4-CH₃1.4 - 1.6Doublet (d)
C2-CH₃2.1 - 2.3Singlet (s)

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in Dimethyl-5-oxazolone would give a distinct signal.

C5 (Carbonyl Carbon): The carbonyl carbon is typically the most deshielded and would appear significantly downfield, often in the range of 170-185 ppm for oxazolones.

C2 (Iminyl Carbon): The carbon involved in the C=N double bond would also be deshielded, appearing downfield, generally between 155-165 ppm.

C4 (Aliphatic Carbon): This carbon, situated between the carbonyl group and the heteroatoms, would appear in the aliphatic region.

Methyl Carbons: The two methyl carbons would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4-dimethyl-5(4H)-oxazolone (Note: These are estimated values based on general principles and data for related structures.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C5 (C=O)180 - 185
C2 (C=N)160 - 165
C455 - 65
C2-CH₃15 - 20
C4-CH₃18 - 23

Advanced NMR Techniques for Conformation and Dynamics

To gain deeper insight into the three-dimensional structure and dynamics of this compound, advanced 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the C4-H proton and the C4-CH₃ protons, showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It would be used to definitively assign the proton signals to their corresponding carbon atoms (e.g., linking the C4-H signal to the C4 carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. For instance, it could show a correlation between the C2-CH₃ protons and the C2 carbon, as well as the C4 carbon, helping to piece together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining spatial proximity between protons. It could reveal through-space interactions between the two methyl groups, providing information about the preferred conformation of the molecule in solution.

These advanced techniques are vital for confirming connectivity and exploring the stereochemistry and conformational preferences of such heterocyclic systems.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Carbonyl and C=N Stretches

The IR spectrum of a 5(4H)-oxazolone is typically dominated by two strong absorption bands in the double bond region.

Carbonyl (C=O) Stretch: The lactone carbonyl group in the five-membered ring is strained, causing its stretching vibration to appear at a high wavenumber. For 5(4H)-oxazolones, this band is characteristically found in the range of 1820-1780 cm⁻¹. In some cases, this band may be split due to Fermi resonance, where the fundamental C=O stretching vibration interacts with an overtone or combination band of similar energy.

Iminyl (C=N) Stretch: The carbon-nitrogen double bond stretch is another key diagnostic peak, typically appearing in the region of 1680-1650 cm⁻¹.

Identification of Characteristic Vibrational Modes

Beyond the prominent C=O and C=N stretches, other vibrational modes provide a characteristic fingerprint for the molecule.

C-H Stretching: Vibrations corresponding to the C-H bonds of the methyl groups and the C4-H would be observed in the 3000-2850 cm⁻¹ region.

C-H Bending: The bending vibrations (scissoring, rocking, wagging) of the methyl groups would appear in the 1470-1360 cm⁻¹ range.

Ring Vibrations: Stretching and deformation modes of the oxazolone (B7731731) ring itself (C-O, C-N, C-C stretches) would contribute to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch (Lactone)1820 - 1780Strong
C=N Stretch (Imine)1680 - 1650Strong
C-H Stretch (Aliphatic)3000 - 2850Medium
C-H Bend (Methyl)1470 - 1360Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and structure of compounds. In the study of this compound and its derivatives, MS provides crucial information regarding the elemental composition and the arrangement of atoms within the molecule through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This precision allows for the calculation of the exact molecular formula, distinguishing it from other compounds that may have the same nominal mass. For instance, in the analysis of N-Benzoyl-O-tert-butyl-L-tyrosine, an oxazolone was identified where the exact mass calculated for the protonated molecule [C20H17NO3 + H]+ was 320.13, which matched the experimentally found value of 320.13 (ESI+). acs.org This level of accuracy is essential for confirming the identity of newly synthesized this compound derivatives and for verifying the purity of samples.

Fragmentation Pattern Analysis for Structural Confirmation

The analysis of fragmentation patterns in mass spectrometry provides a molecular fingerprint that helps to confirm the structure of a compound. When a molecule like this compound is ionized in a mass spectrometer, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments offers direct evidence for the molecule's structural features.

Studies on various oxazolone derivatives reveal common fragmentation pathways. A distinct fragmentation pattern for oxazolones involves the loss of a molecule of carbon dioxide (CO2), which is a characteristic feature reflecting the lability of the lactone group within the oxazolone ring. researchgate.net For example, in the ESI+ MS/MS spectrum of one oxazolone nucleoside, the loss of carbon dioxide leads to a major fragment at m/z 203.1 from a parent ion of m/z 247.1. researchgate.net This loss of CO2 is often a predominant fragmentation pathway at low collision energies. researchgate.net

The fragmentation of b2 ions in peptide mass spectra, which are known to possess a protonated oxazolone structure, also provides insight into the stability and fragmentation of the core ring. nih.gov Analysis of various 2-trifluoromethyl-3-oxazolin-5-ones showed that their fragmentation patterns followed a consistent course, allowing for the identification of each compound in a mixture based on its mass spectrum. um.edu.mt The cleavage of bonds adjacent to the carbonyl group and heteroatoms in the ring are common fragmentation points that lead to a series of diagnostic ions.

Table 1: Common Fragmentation Pathways in Oxazolone Derivatives

Fragmentation ProcessNeutral LossDescriptionReference
DecarboxylationCO2 (44 Da)Loss of a carbon dioxide molecule, often a predominant pathway. researchgate.net
Loss of DeoxyriboseC5H8O3 (116 Da)Observed in oxazolone nucleosides, though less abundant than CO2 loss. researchgate.net
α-cleavageVariesCleavage of bonds adjacent to the carbonyl group or heteroatoms. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. It is particularly useful for studying conjugated systems, such as those present in many this compound derivatives.

Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectra of oxazolone derivatives are characterized by distinct absorption bands that correspond to specific electronic transitions. The main absorption bands observed for many oxazolone derivatives are attributed to π → π* transitions within the conjugated system of the molecule. rsc.orgnih.gov For example, studies on certain oxazolone derivatives in ethyl acetate (B1210297) revealed main absorption bands with maxima (λmax) at 466.5 nm, 496 nm, and 454 nm, all corresponding to π → π* transitions. rsc.orgnih.gov The position and intensity of these absorption maxima are influenced by the specific substituents on the oxazolone ring. An increase in the electron affinity of the electron-accepting part of the chromophore can lead to a red shift (bathochromic shift) in the absorption spectrum. rsc.orgnih.gov Conversely, elongation of the π system can sometimes result in a blue shift (hypsochromic shift) due to decreased effectiveness of charge transfer. rsc.orgnih.gov The UV-visible examination of a series of novel oxazolone derivatives revealed λmax values in the range of 392-464 nm. researchgate.net

Table 2: Absorption Maxima for Selected Oxazolone Derivatives in Ethyl Acetate

Compoundλmax (nm)Molar Absorptivity (ε) (M⁻¹ cm⁻¹)Transition TypeReference
Oxazolone 1466.54.24 × 10⁴π → π rsc.orgnih.gov
Oxazolone 249610.37 × 10⁴π → π rsc.orgnih.gov
Oxazolone 345411.06 × 10⁴π → π* rsc.orgnih.gov

Solvatochromism Studies and Environmental Effects

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This change is observed as a shift in the absorption or emission maxima in the substance's spectrum. This compound derivatives often exhibit significant solvatochromic behavior due to changes in the dipole moment of the solute upon electronic transition. ufms.brufms.br

This behavior can be classified as positive or negative solvatochromism.

Positive Solvatochromism: A shift of the absorption maximum to a longer wavelength (red shift) with increasing solvent polarity. This typically occurs when the excited state of the molecule is more polar than the ground state. ufms.br For the oxazolonic derivative 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one (AZA2), positive solvatochromism was observed in non-hydroxylic solvents. ufms.brufms.br

Negative Solvatochromism: A shift of the absorption maximum to a shorter wavelength (blue shift) with increasing solvent polarity. This happens when the ground state is more stabilized by the polar solvent than the excited state. ufms.br The AZA2 derivative exhibited negative solvatochromism in protic solvents, which is attributed to the formation of hydrogen bonds with the electron pair of the dimethylamine group, preventing the formation of a charge transfer structure in the excited state. ufms.brufms.br

Studies on azulenyl-vinyl-oxazolones showed that when the solvent polarity changes from dioxane to dimethyl sulfoxide (DMSO), the absorption maximum can shift significantly to longer wavelengths. mdpi.com This dependence of the electronic absorption spectra on solvent polarity is described by both non-specific interactions (dipolarity/polarizability) and specific interactions like hydrogen bonding. mdpi.com

Table 3: Solvatochromic Shifts of an Azulenyl-Vinyl-Oxazolone (O1) in Various Solvents

SolventDielectric Constant (ε)Absorption Maximum (λmax, nm)Reference
Dioxane2.22405 mdpi.com
Dimethyl Sulfoxide (DMSO)47.24492 mdpi.com

X-ray Crystallography for Solid-State Structure Determination

The X-ray diffraction structure analysis has been performed on derivatives of oxazol-5(4H)-one, such as the L-enantiomeric and racemic forms of 2-(1'-benzyloxycarbonylamino-1'-methyl) ethyl-4-benzyl-oxazol-5(4H)-one. nih.gov These studies reveal detailed conformational information about the molecule in the solid state. For example, in the crystal structure of the enantiomeric compound, the oxazolone ring was found to be nearly sandwiched between two phenyl rings. nih.gov In contrast, in the racemic form, the phenyl ring of the Nα-protecting group is oriented away from the oxazolone ring. nih.gov Such analyses provide critical insights into the steric and electronic effects that govern the molecular packing and intermolecular interactions in the crystal lattice. While crystal structure data for many simple N-acyl oxazolidin-2-ones are available, there are fewer reports on the parent oxazolin-2(3H)-one ring system itself. st-andrews.ac.uk The precise structural data obtained from X-ray crystallography are invaluable for computational modeling and for establishing structure-activity relationships.

Molecular and Crystal Packing Analysis

The molecular and crystal structure of 4-[(Dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one has been elucidated through single-crystal X-ray diffraction. The analysis reveals that the molecule is nearly planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.068 Å. nih.gov This planarity is a significant feature of its molecular geometry.

The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific crystallographic parameters determined at a temperature of 120 K are detailed in the interactive data table below. nih.gov

Crystal Data and Structure Refinement for 4-[(Dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one
ParameterValue
Empirical FormulaC12H11N3O4
Formula Weight (Mr)261.24
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.5313 (2)
b (Å)9.5204 (3)
c (Å)13.0349 (4)
β (°)106.661 (2)
Volume (Å3)1133.15 (6)
Z4

Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding, Stacking)

The stability of the crystal structure of 4-[(Dimethylamino)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one is attributed to a network of non-covalent interactions.

Intramolecular Interactions: An intramolecular C—H⋯N hydrogen bond is present within the molecule, contributing to its observed planarity. nih.gov

Intermolecular Interactions: The crystal packing is predominantly governed by π–π stacking interactions. These interactions occur between the aromatic rings of adjacent molecules, leading to the formation of supramolecular chains. The shortest centroid–centroid distance between interacting rings is 3.6312 (16) Å. nih.gov Such π–π stacking is a crucial factor in the organization of many organic molecules in the solid state. mdpi.commdpi.com

These supramolecular chains are further interconnected into a three-dimensional network through C—H⋯O contacts. nih.gov These weak hydrogen bonds, in conjunction with the stronger π–π stacking, create a robust and well-defined crystal lattice. The interplay of these various inter- and intramolecular forces is fundamental to understanding the solid-state properties of this class of compounds.

Intermolecular Interaction Geometry
Interaction TypeDescriptionDistance (Å)
π–π stackingShortest centroid–centroid distance3.6312 (16)
C—H⋯OInterchain contactsNot specified

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular structures, properties, and reactivity from first principles. For oxazolone (B7731731) derivatives, Density Functional Theory (DFT) is a widely employed method due to its balance of accuracy and computational efficiency. The B3LYP functional combined with basis sets such as 6-311G(d,p) has been successfully used to model the properties of various oxazol-5-one structures. semanticscholar.org These methods allow for a detailed exploration of the electronic and geometric features of the molecule in its ground state.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Dimethyl-5-oxazolone, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The oxazolone ring itself is largely planar, but the presence of dimethyl groups introduces the possibility of different spatial arrangements or conformers.

Conformational analysis would investigate the energy variations associated with the rotation of the two methyl groups. While the energy barriers for methyl group rotation are typically low, identifying the most stable conformer is crucial as it is the basis for all subsequent electronic and spectroscopic property calculations. Electronic structure calculations can predict the geometries for different conformations, helping to identify the most stable forms. nih.gov

Table 1: Representative Optimized Geometrical Parameters for an Oxazolone Ring (Note: Data is illustrative and based on general findings for oxazolone derivatives, not specific to this compound.)

Parameter Bond Type Typical Calculated Value (Å)
Bond Length C=O 1.21
Bond Length C=N 1.29
Bond Length C-O (ring) 1.38
Bond Length C-C (ring) 1.45

The electronic structure of a molecule governs its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing molecular stability and chemical reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For oxazolone derivatives, the HOMO is typically localized over the π-system, while the LUMO is distributed over the electron-withdrawing carbonyl group and the conjugated system. acs.org

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. This information helps to identify electrophilic and nucleophilic sites.

Table 2: Representative FMO Energies and Energy Gap for an Oxazolone Derivative (Note: Data is illustrative and based on general findings for oxazolone derivatives, not specific to this compound.)

Parameter Energy (eV)
HOMO -6.5
LUMO -1.8

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wolfram.com It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, the most negative potential is expected to be localized around the carbonyl oxygen atom.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's polarity and is a useful tool for understanding intermolecular interactions. chemrxiv.orgchemrxiv.org

Spectroscopic Property Prediction and Correlation

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental spectra to confirm molecular structures and assign spectral features.

Theoretical vibrational analysis can be performed using DFT to calculate the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the different vibrational modes, such as stretching, bending, and rocking of chemical bonds. The results can be used to simulate an infrared (IR) spectrum, which shows the intensity of absorption at each frequency.

For this compound, key vibrational modes would include:

C=O stretching of the carbonyl group, typically a strong band.

C=N stretching of the imine group within the ring.

C-H stretching and bending from the methyl groups.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies for an Oxazolone Derivative (Note: Data is illustrative and based on general findings for oxazolone derivatives, not specific to this compound.)

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹)
C=O Stretch 1780 1785
C=N Stretch 1650 1655
Aromatic C=C Stretch 1595 1600

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov

For this compound, calculations would predict the chemical shifts for the protons and carbons of the two methyl groups and the carbons within the oxazolone ring. The predicted spectrum can be compared to an experimental one to confirm assignments. The chemical environment of each nucleus, influenced by factors like electron density and proximity to electronegative atoms, determines its chemical shift. Machine learning algorithms have also emerged as powerful tools for predicting NMR chemical shifts with high accuracy. mdpi.com

Table 4: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for a this compound Structure (Note: These are hypothetical values based on general principles and data for similar structures, not from a specific calculation on this compound.)

Atom Nucleus Predicted Chemical Shift (ppm)
Methyl Protons ¹H ~1.5 - 2.5
Methyl Carbons ¹³C ~20 - 30
C=O Carbon ¹³C ~170 - 180
C=N Carbon ¹³C ~150 - 160

Electronic Absorption and Emission Spectra Modeling

Computational chemistry provides powerful tools for modeling the electronic absorption and emission spectra of molecules like this compound, offering insights that complement experimental findings. Time-dependent density functional theory (TD-DFT) is a widely used method to simulate electronic spectra and elucidate the nature of electronic transitions. acs.orgnih.govresearchgate.net Theoretical calculations are instrumental in assigning the bands observed in experimental UV-vis absorption spectra. researchgate.net

For oxazolone derivatives, computational studies have shown that the surrounding solvent environment significantly influences their spectroscopic properties. ufms.br Theoretical models predict that as solvent polarity increases, the primary absorption band (corresponding to the S₀ → S₁ transition) can experience a bathochromic (red) shift, moving to longer wavelengths. acs.org This phenomenon, known as solvatochromism, is attributed to the differential stabilization of the ground and excited states by the solvent.

Similarly, fluorescence emission spectra are also affected by the solvent. Computational models indicate that for donor-π-acceptor (D-π-A) type oxazolone structures, an increase in solvent polarity leads to a red shift in the emission peak. researchgate.net This is often due to an intramolecular charge-transfer (ICT) process in the excited state. acs.org The Stokes shift, which is the difference between the absorption and emission maxima, also tends to increase with solvent polarity, an effect that can be quantitatively studied through computational approaches. acs.org The table below summarizes the general trends observed in computational and experimental studies of oxazolone derivatives in different solvents.

Solvent PropertyEffect on Absorption SpectraEffect on Emission SpectraComputational Insight
Increasing Polarity (Non-Protic)Bathochromic (Red) ShiftSignificant Bathochromic (Red) ShiftStabilization of the more polar excited state.
Protic SolventsComplex shifts, potential for H-bondingNegative Solvatochromism (Blue Shift) in some casesSpecific solute-solvent interactions like hydrogen bonding dominate.

Reaction Mechanism Elucidation via Computational Pathways

Quantum chemical calculations are essential for mapping the potential energy surfaces of chemical reactions involving this compound, thereby elucidating detailed reaction mechanisms. rsc.org Methods based on density functional theory (DFT) can model the transformation from reactants to products, identifying key intermediates and transition states along the reaction coordinate. rsc.org

For instance, the chemistry of 5(4H)-oxazolones is diverse; they can react with nucleophiles at the C-2 position or undergo ring-opening, and they can also participate in cycloaddition reactions. biointerfaceresearch.com Computational studies can explore the feasibility of these different pathways. By calculating the energies of all stationary points on the potential energy surface, researchers can determine the most favorable reaction channel. For example, in cycloaddition reactions, DFT calculations can establish the regioselectivity and explore whether the mechanism is concerted or stepwise.

Transition State Analysis and Energy Barriers

A critical aspect of elucidating reaction mechanisms is the identification and characterization of transition states (TS). fossee.in A transition state represents a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu Computational methods are uniquely capable of locating these transient structures.

Solvent Effects on Reaction Energetics

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these effects, providing a more accurate description of reaction energetics in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used where the solvent is treated as a continuous dielectric medium. nih.gov

These models allow for the calculation of solvation energies for reactants, intermediates, and transition states. By incorporating these energies, chemists can understand how the solvent stabilizes or destabilizes different species along the reaction pathway. For example, a polar solvent will preferentially stabilize charged or highly polar transition states, thereby lowering the activation energy and accelerating the reaction compared to the gas phase or a nonpolar solvent. fossee.in This approach has been successfully applied to predict how changing the solvent can alter reaction rates and even switch the preferred mechanistic pathway. nih.gov

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations provide a computational microscope to view the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational landscape and flexibility. nih.govplos.org These simulations are crucial for understanding how the molecule behaves in different environments, such as in various solvents or interacting with biological macromolecules. ajchem-a.com

Conformational searching is a related computational technique used to identify low-energy conformers of a molecule. Given the potential for rotation around single bonds, a molecule like this compound can exist in multiple spatial arrangements (conformers). Computational searches can systematically or stochastically explore these possibilities to find the most stable structures. wustl.edu For oxazolone derivatives with flexible side chains, MD simulations have revealed conformational transitions between different states, with the population of each state depending on the environment. nih.govwustl.edu

Structure-Property Relationships Derived from Theoretical Models

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. For this compound, theoretical models can predict how structural modifications would influence its chemical reactivity, stability, and optical characteristics. Quantitative Structure-Activity Relationship (QSAR) studies, for example, use computational descriptors to build statistical models that correlate a series of related compounds with their biological activity or other properties. mdpi.comnih.govvlifesciences.com

These models allow for the in silico screening of virtual compounds, guiding synthetic efforts toward molecules with enhanced properties. By analyzing the contributions of different molecular fragments or physicochemical properties (like hydrophobicity or electronic parameters), researchers can rationally design new oxazolone derivatives with desired functionalities. nih.govwisdomlib.org

Correlation of Electronic Structure with Optical Properties (e.g., NLO)

Oxazolone derivatives are known for their interesting optical properties, including their potential use as nonlinear optical (NLO) materials. acs.org NLO materials are crucial for technologies like optical data storage and processing. nih.gov Computational methods, particularly DFT, are vital for understanding and predicting the NLO response of these molecules. ekb.eg

The NLO properties of a molecule are governed by its polarizability (α) and hyperpolarizabilities (β, γ). nih.gov These parameters can be calculated using quantum chemical methods. Theoretical studies have shown that the NLO response in D-π-A oxazolone systems is strongly correlated with their electronic structure. acs.org Key factors influencing the NLO response include:

HOMO-LUMO Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often associated with a larger hyperpolarizability and thus a stronger NLO response. nih.gov

Intramolecular Charge Transfer (ICT): The magnitude of charge transfer from the donor to the acceptor part of the molecule upon electronic excitation is a key determinant of the first hyperpolarizability (β). acs.org

Molecular Geometry: The planarity of the molecule and the nature of the π-conjugated bridge affect the delocalization of electrons, which in turn influences the NLO properties. ekb.eg

The table below outlines the key electronic properties and their correlation with NLO response as determined by theoretical models.

Electronic PropertyComputational MethodCorrelation with NLO Response
HOMO-LUMO Energy Gap (Egap)DFTLower Egap generally leads to higher polarizability and hyperpolarizability.
First Hyperpolarizability (β)DFT/TD-DFTDirectly quantifies the second-order NLO response; enhanced by strong ICT.
Frontier Molecular Orbitals (FMOs)DFTAnalysis of HOMO/LUMO distribution reveals the nature and direction of charge transfer.

By systematically modifying the donor, acceptor, and π-bridge components of the oxazolone structure in silico, these theoretical models enable the rational design of new molecules with optimized NLO properties for advanced optoelectronic applications. nih.gov

Substituent Effects on Reactivity and Electronic Characteristics

Computational and theoretical investigations have provided significant insights into how the introduction of various substituent groups at different positions on the oxazolone ring influences its reactivity and electronic properties. These studies, often employing Density Functional Theory (DFT), allow for a systematic analysis of the effects of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the molecular structure and electron distribution of oxazolone derivatives.

The electronic nature of a substituent can profoundly alter the electron density within the entire molecule. nih.govnih.govnih.gov For instance, the presence of an electron-donating group, such as a methyl (-CH3) or an amino (-NH2) group, tends to increase the electron density of the oxazolone ring system. nih.gov Conversely, an electron-withdrawing group, like a nitro (-NO2) group, diminishes the electron density. nih.gov These shifts in electron density have direct consequences for the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical in determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on various heterocyclic compounds, including those with structures analogous to oxazolones, have consistently shown that substituents modulate this energy gap. nih.govkaznu.kz

These substituent-induced modifications to the electronic structure are fundamental to understanding the reactivity of this compound derivatives in various chemical reactions. For example, a lower LUMO energy caused by an EWG would make the molecule a better electron acceptor, enhancing its reactivity towards nucleophiles. The analysis of molecular electrostatic potential (MEP) surfaces in computational studies further illustrates these effects by visualizing the electron-rich and electron-poor regions of the molecule, highlighting the areas most susceptible to electrophilic or nucleophilic attack.

The following tables summarize the general trends observed in computational studies on the effect of substituents on the electronic properties of oxazolone-related heterocyclic systems.

Substituent TypeEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO GapPredicted Effect on Reactivity
Electron-Donating Group (e.g., -CH3)IncreaseSlight IncreaseGenerally IncreasesDecrease
Electron-Withdrawing Group (e.g., -NO2)DecreaseSignificant DecreaseGenerally DecreasesIncrease
PropertyGeneral Influence of Electron-Donating GroupsGeneral Influence of Electron-Withdrawing Groups
Electron Density on Ring IncreasedDecreased
Nucleophilicity Increased at specific sitesDecreased
Electrophilicity DecreasedIncreased at specific sites
Intramolecular Charge Transfer Less pronouncedMore pronounced

These computational findings are crucial for the rational design of novel this compound derivatives with tailored reactivity and specific electronic characteristics for various applications. By carefully selecting and positioning substituents, it is possible to fine-tune the molecule's properties for use as chemical intermediates, in dye synthesis, or as bioactive compounds. semanticscholar.org

Q & A

Q. How can researchers optimize hybridization protocols for anti-oxazolone antibody-producing hybridomas?

  • Methodology : Fuse splenocytes with myeloma cells (e.g., SP2/0) at day 7 post-immunization for maximal idiotype-positive clones. Use limiting dilution cloning and screen via ELISA with phOx-BSA conjugates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.